Bzl-his-ome 2hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

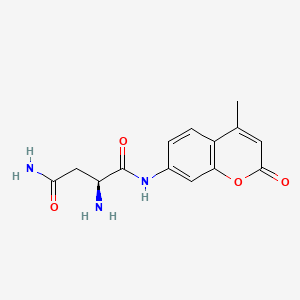

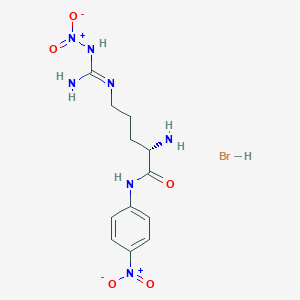

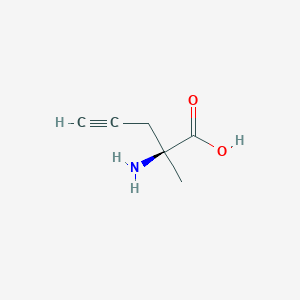

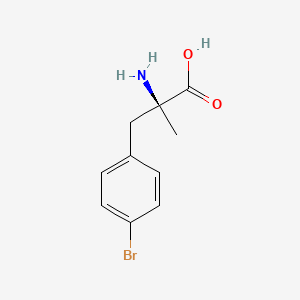

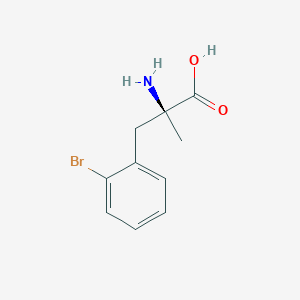

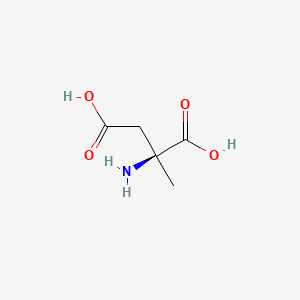

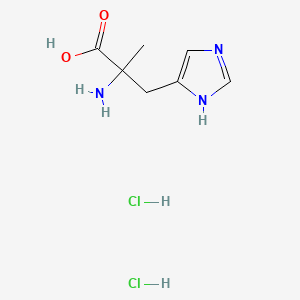

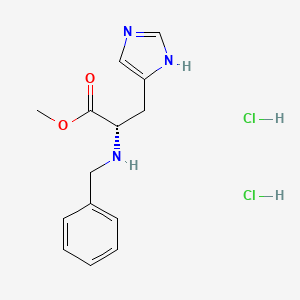

Bzl-his-ome 2hcl, also known as H-His(Bzl)-OMe · 2 HCl, is a compound with the chemical formula C₁₄H₁₇N₃O₂ · 2 HCl . It is a mix of τ-Bzl (mainly formed) and π-Bzl isomer . The CAS Number for the τ-isomer is 93983-56-3 .

Molecular Structure Analysis

The IUPAC name for Bzl-his-ome 2hcl is methyl 2- (benzylamino)-3- (1H-imidazol-5-yl)propanoate;hydrochloride . The molecular weight of the compound is 332.23 .

Physical And Chemical Properties Analysis

Bzl-his-ome 2hcl has a molecular weight of 332.23 . The compound is stored at room temperature .

Applications De Recherche Scientifique

Biochemistry: Enzyme Catalysis

Bzl-his-ome 2hcl: has been studied for its role in enzyme catalysis, particularly in the context of peptide synthesis. It acts as a substrate mimic and can be used to study the mechanism of peptide bond formation. The compound’s structure allows it to interact with the active sites of enzymes, providing insights into enzyme specificity and catalytic efficiency .

Pharmacology: β-Glucosidase Inhibition

In pharmacology, Bzl-his-ome 2hcl is recognized as an inhibitor of β-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is significant for therapeutic strategies targeting diabetes and other metabolic disorders, as it can influence glucose levels and insulin response .

Organic Synthesis: Peptide Bond Formation

The compound is utilized in organic synthesis, particularly in the formation of peptide bonds. Its protected histidine moiety is valuable in stepwise peptide construction, where the benzyl group serves as a protective group that can be removed under specific conditions without affecting the rest of the peptide structure .

Analytical Chemistry: Chromatography Standards

Bzl-his-ome 2hcl: serves as a standard in analytical techniques like chromatography. Its well-defined structure and properties make it an ideal compound for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Medicinal Chemistry: Drug Design

In medicinal chemistry, the compound is used in drug design and discovery. Its structure can be modified to create new molecules with potential therapeutic effects. It serves as a building block for designing histidine analogs that can interact with various biological targets .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, Bzl-his-ome 2hcl is involved in process optimization. Its stable structure under different conditions makes it a candidate for studying reaction kinetics and thermodynamics, which is crucial for scaling up chemical processes from the lab to industrial production .

Safety and Hazards

Mécanisme D'action

Target of Action

Bzl-his-ome 2hcl is primarily a β-glucosidase inhibitor . β-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in oligosaccharides and polysaccharides, and thus plays a crucial role in carbohydrate metabolism.

Mode of Action

The compound interacts with β-glucosidase, inhibiting its function . .

Biochemical Pathways

As a β-glucosidase inhibitor, Bzl-his-ome 2hcl affects the carbohydrate metabolism pathway by inhibiting the breakdown of complex carbohydrates

Propriétés

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACUQIXYWWVRO-GXKRWWSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.